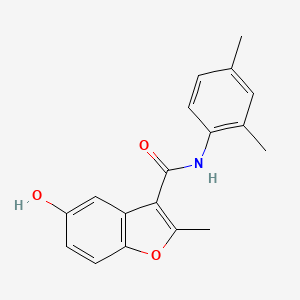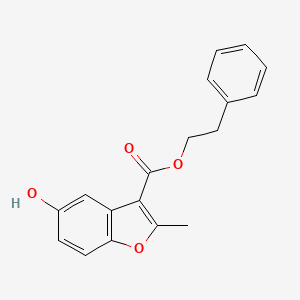
2-Phenylethyl5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2-Phenylethyl5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, often involves cyclization reactions. One common method is the free radical cyclization cascade, which is effective for constructing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods: Industrial production of benzofuran derivatives typically employs catalytic processes. Metal catalysts, nanocatalysts, and ionic liquid catalysts are frequently used to enhance reaction efficiency and selectivity . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethyl5-hydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Substitution reactions, such as electrophilic aromatic substitution, can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution often employs reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-Phenylethyl5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Phenylethyl5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Benzothiophene Derivatives: These compounds share a similar core structure but contain a sulfur atom instead of oxygen.
Indole Derivatives: Indole compounds have a similar aromatic structure and are known for their diverse biological activities, including anti-inflammatory and antiviral effects.
Uniqueness: 2-Phenylethyl5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its hydroxyl and carboxylate groups contribute to its distinct reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-phenylethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-12-17(15-11-14(19)7-8-16(15)22-12)18(20)21-10-9-13-5-3-2-4-6-13/h2-8,11,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEMQVZRLVEOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[(E)-(2-oxo-1,2-diphenylethylidene)amino]-2H-pyrrol-3-one](/img/structure/B7751973.png)
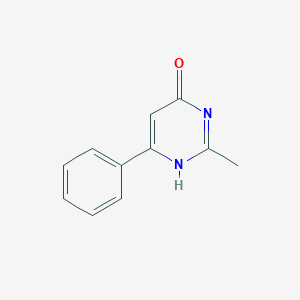
![2-Ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-2-ium-10-carboxylate](/img/structure/B7751985.png)
![4-[(4-Carboxyphenyl)amino]-2-methylquinoline-6-carboxylic acid](/img/structure/B7751992.png)
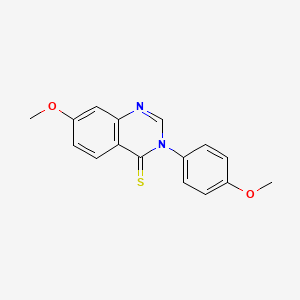
![2-[4-(6,6-dimethyl-8-oxo-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B7751997.png)
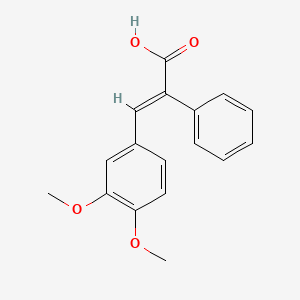
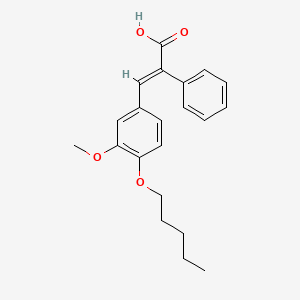
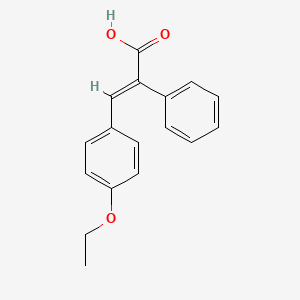
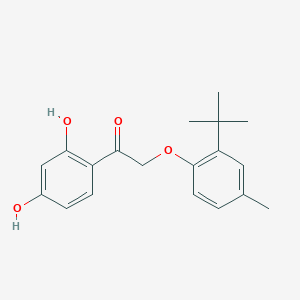
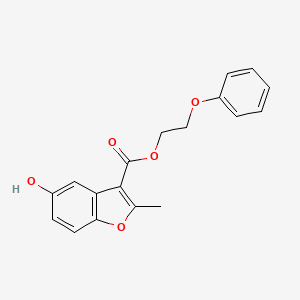
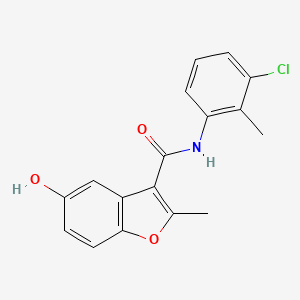
![5-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B7752058.png)
